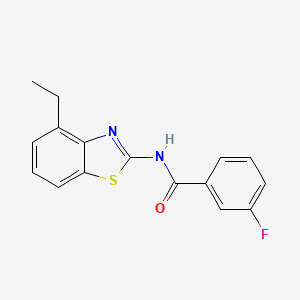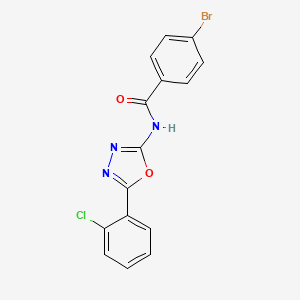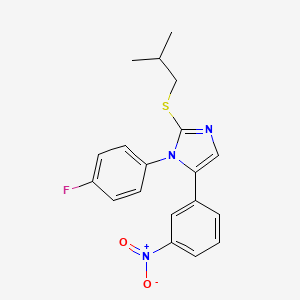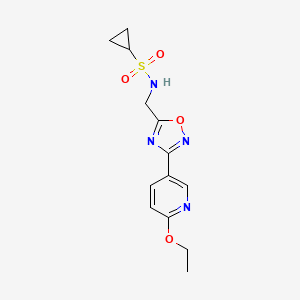
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research has delved into innovative methods for synthesizing compounds with complex structures, including those similar to "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide." For instance, studies have explored the use of biocatalysis for generating metabolites of biaryl-bis-sulfonamide compounds, highlighting the potential of microbial-based systems for producing metabolites for structural characterization and clinical investigation support (Zmijewski et al., 2006). Another area of interest is the one-pot synthesis of sulfonamide derivatives, showcasing efficient methods for creating heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).
Biological Activities and Therapeutic Potential
Significant efforts have been made to explore the biological and pharmacological properties of sulfonamide derivatives. For example, research on asymmetric cyclopropanations using rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition highlights the synthesis of functionalized cyclopropanes, contributing to the development of compounds with high diastereoselectivity and enantioselectivity (Davies et al., 1996). Studies on N-alkylated arylsulfonamides reveal their potential as selective 5-HT7 receptor ligands or multifunctional agents for treating CNS disorders, demonstrating the versatility of sulfonamide derivatives in developing new therapeutic agents (Canale et al., 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of sulfonamide-based compounds have been investigated, revealing their efficacy against various pathogens. For instance, the synthesis and antimicrobial studies of a new series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles demonstrated significant inhibition against bacteria and fungi, suggesting these compounds as novel antimicrobial agents (Gaonkar et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-2-20-11-6-3-9(7-14-11)13-16-12(21-17-13)8-15-22(18,19)10-4-5-10/h3,6-7,10,15H,2,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASPBJVFXFXPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2953851.png)
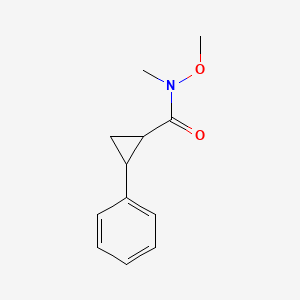
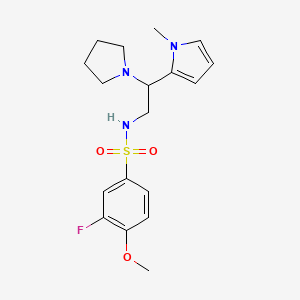
![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)
![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)
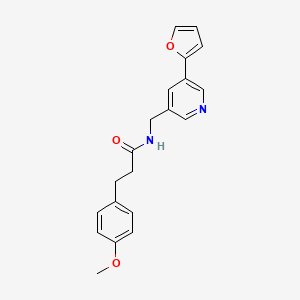

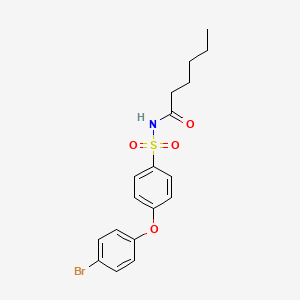
![N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2953864.png)
